molecular formula C17H20N4O B2960645 N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396761-10-6

N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2960645
CAS No.: 1396761-10-6
M. Wt: 296.374
InChI Key: JLMPFYODDPABIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a central pyridazine ring substituted with a pyrrolidin-1-yl group at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 1-phenylethyl moiety.

Properties

IUPAC Name

N-(1-phenylethyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13(14-7-3-2-4-8-14)18-17(22)15-9-10-16(20-19-15)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMPFYODDPABIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

1. Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with pyrrolidine and pyridine rings have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds ranged around 250 µg/mL, suggesting potential for development as antimicrobial agents.

2. Anti-inflammatory Effects

The compound's structural analogs have been evaluated for anti-inflammatory properties. Notably, studies have demonstrated that certain derivatives can inhibit cyclooxygenase-2 (COX-2) with IC50 values comparable to established drugs like celecoxib (IC50 = 0.04 µmol) . This suggests that this compound could also possess significant anti-inflammatory activity.

3. Neurological Implications

Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological effects. Compounds containing similar structures have been studied for their interactions with the cannabinoid CB1 receptor, indicating possible applications in managing neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µmol)Reference
AntimicrobialPyrrolidine derivatives250
Anti-inflammatoryPyrimidine derivatives0.04
NeurologicalCB1 receptor modulatorsVaries

Detailed Research Findings

  • Antimicrobial Studies : A study evaluating various pyrrolidine derivatives found that those with enhanced lipophilicity exhibited increased antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Mechanism : Research on COX-2 inhibition revealed that specific structural modifications enhance binding affinity, suggesting that similar modifications might be beneficial for this compound.
  • Neuropharmacology : Investigations into the cannabinoid receptor interactions showed that compounds with structural similarities can modulate receptor activity, which may lead to therapeutic applications in pain management and neurodegenerative diseases.

Comparison with Similar Compounds

Structural Differences :

  • The phenyl group in the carboxamide substituent is replaced with a 2-(trifluoromethyl)phenyl group.
  • Lacks the 1-phenylethyl chain present in the parent compound.

Functional Implications :

  • The absence of the phenylethyl chain could reduce steric hindrance, possibly altering binding affinity to target receptors.

(R)-IPMICF16: N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Structural Differences :

  • The pyridazine ring is fused with an imidazole ring (forming imidazo[1,2-b]pyridazine).
  • The pyrrolidine substituent contains an additional fluorophenyl group.

Functional Implications :

  • The imidazo[1,2-b]pyridazine core enhances π-π stacking interactions with aromatic residues in target proteins, as demonstrated in tropomyosin receptor kinase (Trk) imaging studies .
  • Fluorine substitutions improve bioavailability and PET imaging suitability due to increased radiolabeling efficiency .

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

Structural Differences :

  • Replaces the pyrrolidin-1-yl group with a pyrazol-1-yl substituent.
  • The carboxamide group is replaced by an amine linkage.

Functional Implications :

  • The pyrazole ring introduces additional hydrogen-bonding sites, as evidenced by its planar molecular geometry and intermolecular H-bonding in crystallographic studies .
  • Reduced steric bulk compared to the parent compound may favor interactions with shallow binding pockets in enzymes or receptors.

Crystalline Forms of 6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-Methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide

Structural Differences :

  • Incorporates a cyclopropanecarboxamido group and a triazole-containing phenyl substituent.
  • Deuterated methyl group (methyl-D3) enhances metabolic stability.

Functional Implications :

  • Deuterium substitution reduces first-pass metabolism, extending half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.